3-Dehydro-15-deoxoeucosterol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

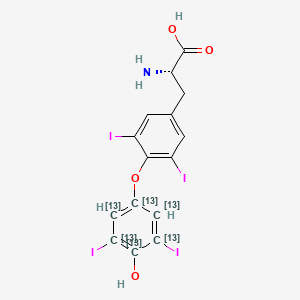

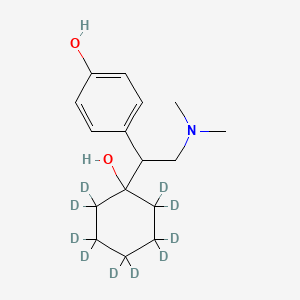

3-Dehydro-15-deoxoeucosterol is a natural product isolated from the tubers of Scilla scilloides . It is a type of triterpenoid .

Molecular Structure Analysis

The molecular formula of 3-Dehydro-15-deoxoeucosterol is C29H44O4 . The exact molecular structure is not provided in the available resources.Physical And Chemical Properties Analysis

3-Dehydro-15-deoxoeucosterol is a powder that is stable under normal temperatures and pressures . It has a molecular weight of 456.7 g/mol . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .Scientific Research Applications

Inhibition and Regulation of Enzymes : A study found that certain sterols can act as inhibitors and regulate enzymes involved in cholesterol biosynthesis. For example, 15 alpha-fluorolanost-7-en-3 beta-ol is a competitive inhibitor of lanosterol 14 alpha-methyl demethylase and affects the activity of 3-hydroxy-3-methylglutaryl (HMG)-CoA reductase, a key enzyme in cholesterol synthesis (Trzăskos et al., 1993).

Mechanism-Based Inactivation Studies : Research into the mechanism-based inactivation of enzymes, such as β-hydroxydecanoyl thiol ester dehydrase, contributes to understanding the interaction of compounds like 3-Dehydro-15-deoxoeucosterol with enzymes. This knowledge is crucial for developing drugs targeting specific metabolic pathways (Annand et al., 1993).

Cancer Research and Apoptosis Induction : Compounds such as 15-Deoxy-Δ12,14-prostaglandin J2 are studied for their role in inducing apoptosis in cancer cells, revealing potential therapeutic applications in oncology (Bishop-Bailey & Hla, 1999).

Structure-Activity Relationship in Disease Treatment : Studies on derivatives of certain compounds, like nordihydroguaiaretic acid, help in understanding their role in treating diseases such as asthma, atherosclerosis, and cancer. This research is significant for drug design and development (Whitman et al., 2002).

Exploring Binding Mechanisms in Drug Design : Investigations into the binding mechanisms of fatty acids to enzymes like 15-lipoxygenases provide insights crucial for the design of pharmaceutical agents targeting these enzymes, relevant in conditions like atherosclerosis and cancer (Toledo et al., 2010).

Safety and Hazards

properties

IUPAC Name |

(3'R,4S,5R,5'S,10S,13S,14S,17S)-4-(hydroxymethyl)-3',4,10,13,14-pentamethyl-5'-propanoylspiro[2,5,6,7,11,12,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O4/c1-7-21(31)22-16-18(2)29(33-22)15-14-27(5)20-8-9-23-25(3,19(20)10-13-28(27,29)6)12-11-24(32)26(23,4)17-30/h18,22-23,30H,7-17H2,1-6H3/t18-,22+,23-,25-,26-,27+,28+,29+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSHJGYTLGFEMC-LBQQCSDXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1CC(C2(O1)CCC3(C2(CCC4=C3CCC5C4(CCC(=O)C5(C)CO)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)[C@@H]1C[C@H]([C@@]2(O1)CC[C@@]3([C@@]2(CCC4=C3CC[C@@H]5[C@@]4(CCC(=O)[C@]5(C)CO)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

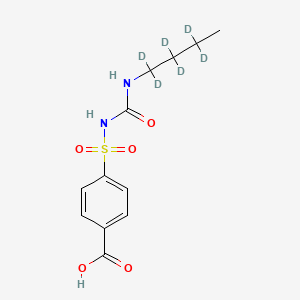

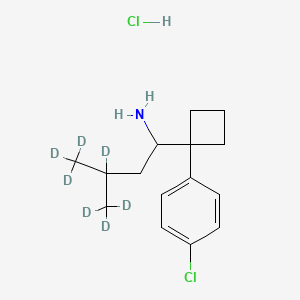

![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B602730.png)

![4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B602733.png)